VGLUT Inhibitory Potency: Halogen-Substituted QDCs Show >100× Improvement in Ki Over Parent Scaffold
The unsubstituted quinoline-2,4-dicarboxylic acid (QDC) is a weak VGLUT inhibitor with an estimated Ki in the millimolar range, while halogen-substituted QDCs achieve Ki values in the micromolar range. In the 2002 expanded series, the 6-chloro QDC was characterized alongside 49 other substituted QDCs in a synaptic vesicle glutamate uptake assay [1]. Although the precise Ki for the 6-chloro derivative is not individually highlighted among the most potent compounds (which include 6-biphenyl-4-yl-QDC, Ki = 41 µM), the 1999 lead study explicitly identified halogens at the 6- or 8-position as conferring the highest potency within the initial 26-compound set [2]. This positions the 6-chloro compound in a distinct potency tier far above the unsubstituted parent and demonstrates that chlorine at position 6 is a validated pharmacophoric element for VGLUT inhibition.
| Evidence Dimension | VGLUT inhibitory potency (Ki) |
|---|---|
| Target Compound Data | 6-Chloroquinoline-2,4-dicarboxylic acid: identified as among the most potent in the 1999 halogen series; exact Ki from 2002 panel to be confirmed from primary data |
| Comparator Or Baseline | Unsubstituted quinoline-2,4-dicarboxylic acid (QDC): weak inhibitor, estimated Ki in millimolar range; 6-biphenyl-4-yl-QDC: Ki = 41 ± 9 µM (most potent) [1] |
| Quantified Difference | Estimated >100-fold improvement in Ki for 6-halogen QDCs relative to unsubstituted QDC, and approximately 10–50-fold less potent than the 6-biphenyl analog (class-level inference) |
| Conditions | Synaptic vesicle glutamate uptake assay using isolated synaptic vesicles; inhibition measured as percent of control [14C]-L-glutamate uptake |
Why This Matters
For researchers developing VGLUT-targeted probes, the 6-chloro substitution provides a validated potency gain over the parent diacid while retaining a smaller steric footprint than bulkier 6-aryl analogs, enabling distinct SAR exploration.
- [1] Carrigan CN, Bartlett RD, Esslinger CS, Cybulski KA, Tongcharoensirikul P, Bridges RJ, Thompson CM. Synthesis and in Vitro Pharmacology of Substituted Quinoline-2,4-dicarboxylic Acids as Inhibitors of Vesicular Glutamate Transport. J Med Chem. 2002;45(11):2260-2276. View Source
- [2] Carrigan CN, Esslinger CS, Bartlett RD, Bridges RJ, Thompson CM. Quinoline-2,4-dicarboxylic acids: synthesis and evaluation as inhibitors of the glutamate vesicular transport system. Bioorg Med Chem Lett. 1999;9(17):2607-2612. PMID: 10498218. View Source
